1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of hydroxyl groups at the 5 and 8 positions, a methyl group at the 6 position, and a dihydro structure at the 2 and 3 positions. It is formally derived from 1,4-naphthoquinone through the replacement of hydrogen atoms by hydroxyl and methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- can be synthesized through various methods. One common approach involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts such as vanadium or manganese dioxide. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The hydroxyl and methyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Scientific Research Applications
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- involves its ability to act as an oxidizing or dehydrogenation agent. It can generate reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals, which can induce oxidative stress in cells . This oxidative stress can lead to cell damage and death, making the compound effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6 position and the dihydro structure at the 2 and 3 positions differentiate it from other naphthoquinone derivatives .
Properties
CAS No. |
88051-37-0 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5,8-dihydroxy-6-methyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O4/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11(5)15/h4,14-15H,2-3H2,1H3 |
InChI Key |
GIVOCFHHDXGHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CCC(=O)C2=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.